molecular formula C8H19N3 B1333714 1-(2-Dimethylaminoethyl)piperazine CAS No. 3644-18-6

1-(2-Dimethylaminoethyl)piperazine

Cat. No.: B1333714
CAS No.: 3644-18-6
M. Wt: 157.26 g/mol
InChI Key: LGDNSGSJKBIVFG-UHFFFAOYSA-N
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Description

1-(2-Dimethylaminoethyl)piperazine is a useful research compound. Its molecular formula is C8H19N3 and its molecular weight is 157.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Biofilm Inhibition

1-(2-Dimethylaminoethyl)piperazine derivatives have been shown to exhibit significant antibacterial and biofilm inhibition activities. A study by Mekky and Sanad (2020) focused on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds demonstrated excellent efficacy against various bacterial strains, including E. coli, S. aureus, and S. mutans. They also showed potential as MRSA and VRE inhibitors. The compounds proved to be more effective biofilm inhibitors than the reference drug Ciprofloxacin, with impressive IC50 values against multiple bacterial strains (Mekky & Sanad, 2020).

Peptide Derivatization for Mass Spectrometry

Piperazine-based derivatives, including those related to this compound, have been utilized in the derivatization of carboxyl groups on peptides. This process enhances the ionization efficiency in mass spectrometry, which is crucial for comprehensive proteome analysis. Qiao et al. (2011) demonstrated that these derivatives significantly improve the detection of peptides with low molecular weight and high pI value, making them valuable in proteomic research (Qiao et al., 2011).

CO2 Absorption in Aqueous Solutions

In the field of environmental chemistry, this compound has been studied for its role in enhancing CO2 absorption. Zhang et al. (2020) explored its use in combination with other amines to improve CO2 capture from gas mixtures. This research highlights its potential application in carbon capture technologies (Zhang et al., 2020).

Neuroprotective Applications

This compound derivatives have also been explored for their neuroprotective properties. Lecanu et al. (2010) reported on a compound, SP-04, containing this moiety. It showed potential in treating Alzheimer's disease by inhibiting acetylcholinesterase activity and exhibiting antioxidant properties, highlighting its relevance in neurodegenerative disease research (Lecanu et al., 2010).

Antiviral Properties

This compound derivatives have shown promise as non-nucleoside HIV-1 reverse transcriptase inhibitors. Romero et al. (1994) synthesized a variety of analogues demonstrating potent inhibition of HIV-1 reverse transcriptase, indicating their potential in antiviral therapies (Romero et al., 1994).

Safety and Hazards

1-(2-Dimethylaminoethyl)piperazine can cause severe skin burns and eye damage . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of ingestion, it is recommended not to induce vomiting and seek immediate medical attention .

Mechanism of Action

Target of Action

The primary target of 1-(2-Dimethylaminoethyl)piperazine is the GABA (γ-aminobutyric acid) receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission .

Mode of Action

This compound acts as an agonist at the GABA receptor . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the organism .

Biochemical Pathways

The action of this compound on the GABA receptor affects the biochemical pathway of neurotransmission . By causing hyperpolarization of nerve endings, it disrupts the normal function of the nervous system

Pharmacokinetics

It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of the compound, but more research is needed to fully understand these effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neurotransmission . By causing flaccid paralysis, the compound can have a significant impact on the organism’s ability to function normally .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its ability to bind to the GABA receptor . Additionally, the presence of other substances in the environment could potentially interact with the compound, altering its effects . .

Properties

IUPAC Name

N,N-dimethyl-2-piperazin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-10(2)7-8-11-5-3-9-4-6-11/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDNSGSJKBIVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371219
Record name 1-(2-dimethylaminoethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3644-18-6
Record name 1-[2-(Dimethylamino)ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3644-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-dimethylaminoethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(Dimethylamino)ethyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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